4-Methyl-[3,3'-bipyridin]-6-amine

PI3Kδ inhibition cellular pharmacology kinase inhibitor development

Kinase inhibitor programs are delayed by scaffolds lacking validated target engagement or commercial availability. This 3,3'-bipyridine derivative addresses both gaps: - PI3Kδ cellular IC50: 102-374 nM (patent US20130102608) - 0 Ro5 violations, MW 185.22 - ideal for analog synthesis - 6-amino group enables amide/heteroaryl coupling; 4-methyl drives hydrophobic binding - Multi-gram supply via robust Suzuki route; 98% HPLC min. purity

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
Cat. No. B12072755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-[3,3'-bipyridin]-6-amine
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C2=CN=CC=C2)N
InChIInChI=1S/C11H11N3/c1-8-5-11(12)14-7-10(8)9-3-2-4-13-6-9/h2-7H,1H3,(H2,12,14)
InChIKeyYODSUFAPBBSANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-[3,3'-bipyridin]-6-amine: PI3Kδ-Targeted Scaffold


4-Methyl-[3,3'-bipyridin]-6-amine (molecular formula C11H11N3, molecular weight 185.22 g/mol) is a substituted bipyridine derivative featuring a methyl group at the 4-position and a primary amine at the 6-position of the 3,3'-bipyridine scaffold . This compound has been documented as a core structural element in patent-protected kinase inhibitor programs, particularly those targeting PI3Kδ and TGF-β receptor kinases, appearing in patent family US20130102608 (Merck Patent GmbH) describing bipyridyl derivatives for kinase modulation [1]. The compound's bipyridine core enables metal coordination capabilities relevant to catalysis and biological target engagement, while the specific 4-methyl-6-amino substitution pattern distinguishes it from other bipyridine regioisomers and substitution variants .

4-Methyl-[3,3'-bipyridin]-6-amine: Irreplaceable for PI3Kδ Programs


Within bipyridine-based kinase inhibitor scaffolds, even minor structural modifications produce substantial differences in target engagement, cellular potency, and physicochemical behavior. Unsubstituted [3,3'-bipyridin]-6-amine lacks the 4-methyl group present in the target compound; this methyl substituent has been structurally implicated in hydrophobic interactions with kinase active site residues (e.g., Met336 in nNOS) that contribute to binding affinity and isoform selectivity [1]. Regioisomeric variants such as 2,2'-bipyridine or 4,4'-bipyridine scaffolds exhibit different geometries, metal coordination angles, and binding poses incompatible with kinase ATP-binding pockets optimized for 3,3'-connectivity [2]. Additionally, the 6-amino group serves as a critical hydrogen-bond donor/acceptor anchor point; its absence or repositioning (e.g., 4-amino or 5-amino substitution) alters the compound's vector for further derivatization and can eliminate target inhibition entirely. The quantitative evidence below demonstrates that structurally proximate analogs of 4-methyl-[3,3'-bipyridin]-6-amine exhibit measurable, sometimes >3-fold differences in cellular PI3Kδ inhibition potency despite sharing the same core scaffold [3].

4-Methyl-[3,3'-bipyridin]-6-amine versus Structural Analogs


Cellular PI3Kδ Inhibition Differences Across Analogs

Among compounds sharing the 4-methyl-[3,3'-bipyridin]-6-amine core scaffold, a 3.7-fold difference in cellular PI3Kδ inhibitory potency is observed depending on additional peripheral substituents. The analog represented by ChEMBL ID CHEMBL2165502 exhibits an IC50 of 102 nM, whereas a closely related derivative (CHEMBL2165498) bearing the identical 4-methyl-[3,3'-bipyridin]-6-amine core but differing in appended substituents yields an IC50 of 374 nM in the same assay system [1]. This demonstrates that while the 4-methyl-[3,3'-bipyridin]-6-amine core provides the fundamental PI3Kδ-binding pharmacophore, the precise molecular context dramatically modulates cellular activity. Procurement of the base 4-methyl-[3,3'-bipyridin]-6-amine scaffold enables systematic SAR exploration that would be unavailable with alternative bipyridine regioisomers.

PI3Kδ inhibition cellular pharmacology kinase inhibitor development structure-activity relationship

TGF-β Receptor Kinase Patent Coverage

4-Methyl-[3,3'-bipyridin]-6-amine and its derivatives are explicitly claimed within patent family US20130102608 (also published as AU2011276193B2) assigned to Merck Patent GmbH, which covers bipyridyl derivatives as inhibitors of TGF-β receptor kinases and other ATP-consuming signaling proteins for tumor therapy [1]. The patent's generic formula (I) encompasses compounds incorporating the 3,3'-bipyridine scaffold with amine substitution. This patent protection establishes the scaffold as a recognized kinase inhibitor pharmacophore of commercial significance. In contrast, unsubstituted [3,3'-bipyridin]-6-amine and regioisomeric 2,2'- or 4,4'-bipyridines are not the subject of equivalent TGF-β receptor kinase inhibitor patent estates, indicating that the specific 4-methyl-6-amino-3,3'-bipyridine substitution pattern provides the kinase-targeting properties of industrial interest [2].

TGF-β receptor kinase oncology patent-protected scaffold lead optimization

Favorable Physicochemical Profile and Ro5 Compliance

4-Methyl-[3,3'-bipyridin]-6-amine possesses physicochemical parameters favorable for lead optimization: molecular weight 185.22 g/mol, calculated logP 1.0-1.5 (estimated for neutral species), hydrogen bond donors = 2 (primary amine), hydrogen bond acceptors = 3 (pyridine nitrogens), and rotatable bonds = 1, yielding zero Lipinski Rule of Five violations . In comparison, many alternative kinase inhibitor scaffolds such as 4-phenyl-2'-piperazin-1-yl-N-pyrazin-2-yl-2,4'-bipyridin-6-amine (MW >400 g/mol) and other heavily substituted bipyridine derivatives exceed MW 350-400 g/mol and violate multiple Rule of Five parameters, which can compromise oral bioavailability and complicate downstream development [1]. The low molecular weight of 4-methyl-[3,3'-bipyridin]-6-amine provides substantial 'property space' for adding functionality while maintaining drug-like characteristics.

drug-likeness Lipinski Rule of Five lead optimization medicinal chemistry

Suzuki Coupling Versatility vs. 2,2'-Bipyridine Limitations

The 3,3'-bipyridine connectivity of 4-methyl-[3,3'-bipyridin]-6-amine is amenable to modular Suzuki-Miyaura cross-coupling approaches using halogenated pyridine precursors and pyridyl boronic acids, enabling controlled, high-yielding synthesis . This contrasts with 2,2'-bipyridine derivatives, which typically require reductive homocoupling of 2-halopyridines under harsh conditions or Ullmann-type couplings that produce symmetric dimers and limit the introduction of differentiated substituents [1]. The asymmetric 3,3'-linkage allows sequential functionalization of each pyridine ring independently, a synthetic advantage for generating focused libraries of analogs. Industrial suppliers have optimized continuous flow Suzuki protocols for this scaffold class, achieving reproducible yields suitable for multi-gram procurement.

Suzuki coupling palladium catalysis building block synthesis C-C cross-coupling

4-Methyl-[3,3'-bipyridin]-6-amine Application Scenarios


PI3Kδ Lead Optimization via Scaffold SAR Expansion

4-Methyl-[3,3'-bipyridin]-6-amine serves as a validated starting scaffold for developing PI3Kδ inhibitors with cellular activity demonstrable in the 102-374 nM IC50 range [1]. Medicinal chemistry teams can leverage the free 6-amino group for amide coupling, reductive amination, or heteroaryl substitution to explore SAR while retaining the core PI3Kδ-binding pharmacophore. The scaffold's low molecular weight (185.22 g/mol) and zero Ro5 violations provide substantial property space for adding potency-enhancing substituents without compromising drug-likeness .

TGF-β Kinase Inhibitor Discovery in Patent Space

Organizations pursuing TGF-β receptor kinase inhibitors for oncology applications can procure this scaffold to operate within the chemical space disclosed in Merck's US20130102608 patent family [2]. The 4-methyl-[3,3'-bipyridin]-6-amine core aligns with formula (I) of the patent, providing a foundation for generating novel derivatives with freedom-to-operate considerations already mapped. The scaffold's demonstrated compatibility with palladium-catalyzed cross-coupling enables rapid diversification to explore substitution vectors around the bipyridine framework.

Building Block for Kinase-Focused Compound Libraries

Contract research organizations and academic screening centers can procure 4-methyl-[3,3'-bipyridin]-6-amine as a privileged kinase-biased building block for generating focused screening libraries. The compound's 3,3'-bipyridine connectivity differentiates it from the more common 2,2'-bipyridine chelating ligands, providing access to kinase-targeting chemical space that is under-represented in commercial screening collections . The 6-amino group serves as a versatile synthetic handle compatible with diverse coupling chemistries, enabling parallel library synthesis.

Metal Complex Catalysis with Asymmetric Bipyridine Ligands

The 3,3'-bipyridine scaffold provides a distinct coordination geometry compared to 2,2'- and 4,4'-bipyridine regioisomers, enabling the development of metal complexes with unique catalytic properties. The 4-methyl substituent modulates the electronic environment of the pyridine nitrogen, influencing metal binding affinity and redox potential. This scaffold is suitable for developing palladium or ruthenium complexes for cross-coupling catalysis where chelation geometry affects regioselectivity and turnover frequency. The availability of robust Suzuki-based synthetic routes supports multi-gram procurement for catalyst development programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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